molecular formula C10H15ClN2O4 B13919950 (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride

(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride

Cat. No.: B13919950
M. Wt: 262.69 g/mol
InChI Key: LUJLLWRTQYTNKG-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid hydrochloride (CAS: 1467777-26-9) is a synthetic amino acid derivative featuring a 2,5-dioxopyrrolidine (maleimide) moiety attached to a hexanoic acid backbone. Its molecular formula is C₁₀H₁₅ClN₂O₄ (MW: 262.69 g/mol), with the hydrochloride salt enhancing solubility for biochemical applications . The compound’s structure includes:

  • An (S)-configured α-amino acid group for peptide bond formation.
  • A 1H-pyrrole-2,5-dione (maleimide) group, enabling thiol-specific conjugation (e.g., with cysteine residues in proteins or antibodies).
  • A hexanoic acid spacer, providing steric flexibility in bioconjugation workflows.

This compound is marketed as a research chemical for drug development, particularly in antibody-drug conjugates (ADCs) or targeted therapies requiring site-specific modifications .

Properties

Molecular Formula

C10H15ClN2O4

Molecular Weight

262.69 g/mol

IUPAC Name

(2S)-2-amino-6-(2,5-dioxopyrrol-1-yl)hexanoic acid;hydrochloride

InChI

InChI=1S/C10H14N2O4.ClH/c11-7(10(15)16)3-1-2-6-12-8(13)4-5-9(12)14;/h4-5,7H,1-3,6,11H2,(H,15,16);1H/t7-;/m0./s1

InChI Key

LUJLLWRTQYTNKG-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=O)N(C1=O)CCCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Pyrrolidinone Coupling with Hexanoic Acid Derivatives

A common approach involves the synthesis of 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid as a key intermediate, which is subsequently converted to the amino acid hydrochloride salt.

  • Starting Material: 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid
  • Key Reaction: Amidation with ammonia or an amino precursor to introduce the (S)-2-amino substituent
  • Typical Conditions: Coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and additives like 1-hydroxybenzotriazole hydrate (HOBt) in dry dichloromethane (CH2Cl2) under nitrogen atmosphere at 0 °C to room temperature
  • Purification: Silica gel flash chromatography using petroleum ether and ethyl acetate mixtures as eluents
  • Yield: Approximately 74% for intermediate acid derivatives (e.g., compound 3b) before conversion to the amino acid salt

Amide Bond Formation via Peptide Coupling Reactions

In a detailed protocol, the acid intermediate is reacted with propargylamine or other amines to form amide linkages, which can be further modified or hydrolyzed to yield the target amino acid hydrochloride.

  • Reagents: Propargylamine, HBTU, HOBt, DIPEA (N,N-diisopropylethylamine)
  • Solvent: Dry CH2Cl2
  • Temperature: Initial 0 °C under nitrogen, then stirred overnight at room temperature
  • Workup: Sequential washes with sodium bicarbonate solution, 1 N HCl, water, and brine, followed by drying over anhydrous sodium sulfate
  • Yield: Around 74% for amide intermediates

Hydrolysis and Salt Formation

Hydrolysis of lactone or amide intermediates under basic conditions followed by acidification is used to obtain the free acid form, which is then converted to the hydrochloride salt.

  • Hydrolysis: Treatment with base (e.g., NaOH) to open lactone rings or cleave amide bonds, followed by neutralization with mineral acid (HCl)
  • Salt Formation: Dissolution in solvent and removal of water under heating to isolate the hydrochloride salt
  • Purification: Crystallization or solvent evaporation under controlled conditions to yield high-purity hydrochloride salt

Novel Synthetic Improvements from Patent Literature

A patented method describes an improved process involving α-metalation of N-substituted pyrroles, followed by acid-mediated transformations and controlled hydrolysis steps:

  • Step 1: Reaction of α-metalated N-substituted pyrrole with acid in solvent to form intermediate compounds
  • Step 2: Hydrolysis with base, neutralization, and solvent heating with water removal to afford the target compound
  • Step 3: Optional conversion to dihydroxy acid derivatives and pharmaceutically acceptable salts via conventional hydrolysis and salt formation techniques
  • Advantages: Enhanced purity, yield, and scalability for industrial production

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes Reference
Coupling of 6-(2,5-dioxo-pyrrol-1-yl)hexanoic acid with amines HBTU, HOBt, DIPEA, dry CH2Cl2, 0 °C to RT, N2 atmosphere ~74 Standard peptide coupling, flash chromatography purification
Hydrolysis and acidification NaOH base hydrolysis, followed by HCl neutralization and solvent heating Not specified Conversion of lactone or amide to acid, salt formation
α-Metalation and acid reaction Metalated N-substituted pyrrole, acid, solvent heating Improved Novel patented process for enhanced efficiency

In-Depth Research Findings and Analytical Characterization

  • Purity: Commercially available (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride typically exhibits purity ≥95% by HPLC analysis.
  • Stability: Studies on related antibody-drug conjugates indicate that the succinimide moiety remains stable under physiological conditions with minimal hydrolysis over 7 days at 37 °C, suggesting robustness of the core structure during synthesis and storage.
  • Spectroscopic Data: ^1H NMR and ^13C NMR spectra confirm the successful formation of amide bonds and preservation of the pyrrolidine-2,5-dione ring, with characteristic chemical shifts consistent with literature values.
  • Chromatographic Behavior: Hydrophobic interaction chromatography (HIC) and silica gel chromatography are effective for purification and analysis of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and pyrrolidine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Similarities

Compounds sharing the 2,5-dioxopyrrolidine (maleimide) core or amino acid-hexanoic acid backbone were evaluated (Table 1).

Table 1: Structural and Functional Comparison
Compound Name CAS/Identifier Molecular Formula Functional Groups Primary Applications References
(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid hydrochloride 1467777-26-9 C₁₀H₁₅ClN₂O₄ - Maleimide
- α-Amino acid
- HCl salt
Bioconjugation (ADCs, protein labeling)
AFB-Lys (2-amino-6-[...]hexanoic acid) N/A C₂₃H₂₃N₃O₈ - Maleimide
- Cyclopenta[c]chromen
- Amino acid
Biomarker for aflatoxin B1 exposure
6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid N/A C₁₀H₁₃NO₄ - Maleimide
- Hexanoic acid
Linker for thiol-reactive probes
(S)-2-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-(pent-4-ynamido)hexanoic acid N/A C₁₅H₁₇Br₂N₃O₅ - Dibromomaleimide
- Alkyne
- Hexanoic acid
Next-generation ADC conjugation

Distinctive Features and Divergences

Maleimide Reactivity and Stability
  • Target Compound : The maleimide group enables rapid thiol conjugation under physiological pH (t₁/₂ ~1–5 min at pH 7.4). However, it is prone to hydrolysis or retro-Michael reactions in vivo, limiting therapeutic stability .
  • Dibromomaleimide Derivatives (e.g., compound from ): Bromination at C3/C4 positions increases electrophilicity, accelerating conjugation kinetics (t₁/₂ <1 min). The alkyne group further enables click chemistry, enhancing versatility in multi-step bioconjugation .
Backbone Modifications
  • AFB-Lys : Incorporates a complex cyclopenta[c]chromen moiety linked to the maleimide, making it a biomarker for aflatoxin B1-DNA adducts rather than a synthetic linker .
  • 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid: Lacks the amino acid group, reducing compatibility with peptide synthesis but simplifying use as a small-molecule linker .
Solubility and Formulation
  • The hydrochloride salt in the target compound improves aqueous solubility (>50 mg/mL in water), critical for biological assays. In contrast, neutral analogs (e.g., AFB-Lys) require DMSO or organic co-solvents .

Biological Activity

(S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride (CAS: 1467777-26-9) is a compound that has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications. This article reviews its biological activity based on diverse sources, presenting relevant findings, data tables, and case studies.

PropertyValue
Chemical FormulaC10H15ClN2O4
Molecular Weight262.69 g/mol
Purity95%
IUPAC Name(S)-2-amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid hydrochloride

The biological activity of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

1. Antimicrobial Activity :
Studies have shown that compounds with similar structures can disrupt microbial membranes, leading to cell lysis. The mechanism often involves the formation of pores in the membrane or disrupting membrane integrity through hydrophobic interactions .

2. Antitumor Properties :
Recent investigations suggest potential antitumor effects. For instance, derivatives of pyrrolidine compounds have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride exhibited significant inhibitory effects on bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted to assess the cytotoxic effects of (S)-2-Amino-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic Acid Hydrochloride on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against specific cancer types such as breast and lung cancer cells .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Antimicrobial Activity :

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism involves membrane disruption leading to cell death.

Antitumor Activity :

  • Induces apoptosis in cancer cells.
  • Exhibits synergistic effects when combined with other chemotherapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.